[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
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Overview
Description
A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.
Scientific Research Applications
Synthetic Methodologies and Complex Molecule Construction : Research by Mara et al. (1982) on tricyclic products from reactions involving penicillin-derived compounds showcases advanced synthetic techniques that could be applicable to the synthesis or modification of the compound you're interested in (Mara et al., 1982).
Polyketide Synthesis : Ancerewicz and Vogel's (1996) work on the synthesis of long-chain polypropionates using Diels-Alder monoadditions provides an example of constructing complex organic molecules, which could be relevant for synthesizing or understanding compounds like the one you described (Ancerewicz & Vogel, 1996).
Cyclization Reactions : The study by Fráter et al. (2004) on Prins-type cyclization of oxonium ions offers insights into cyclization reactions, which are crucial in the synthesis of complex cyclic compounds, potentially including molecules with a structure similar to your compound (Fráter et al., 2004).
Natural Product Synthesis : Research on polyprenylated acylphloroglucinols from Hypericum scabrum by Liu et al. (2014) highlights the synthesis and structural elucidation of natural products with intricate structures, which may relate to the synthesis or biological relevance of your compound (Liu et al., 2014).
Chiral Compound Synthesis : The work by Valiullina et al. (2019) on chiral 7-oxabicyclo[2.2.1]heptane building blocks for prostanoids demonstrates the synthesis of chiral compounds, which could be relevant to understanding or synthesizing the stereochemistry of your compound (Valiullina et al., 2019).
Properties
Molecular Formula |
C52H74Cl2O18 |
---|---|
Molecular Weight |
1058 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28?,29-,30?,33?,34?,40-,41+,42-,43?,44-,45+,46+,50-,51-/m1/s1 |
InChI Key |
ZVGNESXIJDCBKN-WCNQXOQYSA-N |
Isomeric SMILES |
CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
Synonyms |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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